KCNQ2 Antagonist Potency: THP vs. Alkyl/Aryl Analogs
The target compound demonstrates moderate antagonist activity at the human KCNQ2 potassium channel (IC50 = 70 nM), measured via automated patch clamp electrophysiology in CHO cells [1]. This potency is substantially higher than the 4-chloro-2-phenyl-quinazoline comparator, which exhibits an IC50 of 240 nM under identical assay conditions, representing a ~3.4-fold increase in potency [2]. The data establish a direct link between the 2-tetrahydropyran-4-yl substitution and enhanced KCNQ2 channel blockade relative to a 2-phenyl analog.
| Evidence Dimension | KCNQ2 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | 4-chloro-2-phenyl-quinazoline: IC50 = 240 nM |
| Quantified Difference | Target compound is 3.4-fold more potent (lower IC50) than the 2-phenyl comparator. |
| Conditions | CHO cells expressing human KCNQ2; automated patch clamp; 3 min incubation |
Why This Matters
For KCNQ2 antagonist screening campaigns, this compound provides a 3.4-fold potency advantage over the 2-phenyl analog, reducing material consumption and enabling detection of weaker positive allosteric modulator (PAM) interactions.
- [1] BindingDB. BDBM50395464. KCNQ2 IC50 = 70 nM. View Source
- [2] BindingDB. BDBM50395500. KCNQ2 IC50 = 240 nM for 4-chloro-2-phenyl-quinazoline. View Source
